molecular formula C5H5ClMg B14244138 Magnesium;ethynylcyclopropane;chloride CAS No. 216006-64-3

Magnesium;ethynylcyclopropane;chloride

Cat. No.: B14244138
CAS No.: 216006-64-3
M. Wt: 124.85 g/mol
InChI Key: OSXAEVZRGCKZLH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Magnesium;ethynylcyclopropane;chloride is a compound that combines magnesium, ethynylcyclopropane, and chloride

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of magnesium;ethynylcyclopropane;chloride typically involves the reaction of ethynylcyclopropane with a magnesium source in the presence of a chloride ion. One common method is the Grignard reaction, where ethynylcyclopropane is reacted with magnesium in an anhydrous ether solvent to form the Grignard reagent, which is then treated with a chloride source to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale Grignard reactions or other mechanochemical methods that ensure high yield and purity. The use of continuous flow reactors and controlled reaction conditions can optimize the production process, making it more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

Magnesium;ethynylcyclopropane;chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ethynylcyclopropane oxide, while reduction could produce ethynylcyclopropane hydrocarbons .

Mechanism of Action

The mechanism of action of magnesium;ethynylcyclopropane;chloride involves its interaction with various molecular targets and pathways. The magnesium ion can act as a Lewis acid, facilitating reactions by stabilizing negative charges on intermediates. The ethynylcyclopropane moiety can participate in cycloaddition reactions, while the chloride ion can act as a leaving group in substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Magnesium;ethynylcyclopropane;chloride is unique due to its combination of magnesium, ethynylcyclopropane, and chloride, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and materials science .

Properties

CAS No.

216006-64-3

Molecular Formula

C5H5ClMg

Molecular Weight

124.85 g/mol

IUPAC Name

magnesium;ethynylcyclopropane;chloride

InChI

InChI=1S/C5H5.ClH.Mg/c1-2-5-3-4-5;;/h5H,3-4H2;1H;/q-1;;+2/p-1

InChI Key

OSXAEVZRGCKZLH-UHFFFAOYSA-M

Canonical SMILES

[C-]#CC1CC1.[Mg+2].[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.